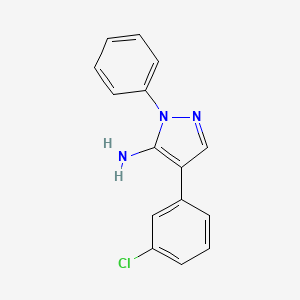

4-(3-Chlorophenyl)-2-phenylpyrazol-3-amine

Übersicht

Beschreibung

4-(3-Chlorophenyl)-2-phenylpyrazol-3-amine is a chemical compound belonging to the pyrazoline family. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms at different positions. This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the pyrazoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-phenylpyrazol-3-amine typically involves the cyclization of chalcones with hydrazine derivatives. One common method is the reaction of 3-chlorobenzaldehyde with acetophenone to form the corresponding chalcone, which is then cyclized with hydrazine hydrate under acidic conditions to yield the desired pyrazoline derivative . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of greener and more economical methods, such as microwave-assisted synthesis or the use of alternative solvents, is being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Chlorophenyl)-2-phenylpyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Pyrazole derivatives.

Reduction: Dihydropyrazoline derivatives.

Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Explored for its anti-inflammatory, analgesic, and anticonvulsant properties.

Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 4-(3-Chlorophenyl)-2-phenylpyrazol-3-amine involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-Bromophenyl)-2-phenylpyrazol-3-amine

- 4-(3-Fluorophenyl)-2-phenylpyrazol-3-amine

- 4-(3-Methylphenyl)-2-phenylpyrazol-3-amine

Uniqueness

4-(3-Chlorophenyl)-2-phenylpyrazol-3-amine is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets. Compared to its bromine, fluorine, or methyl-substituted analogs, the chlorophenyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .

Biologische Aktivität

4-(3-Chlorophenyl)-2-phenylpyrazol-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound this compound is characterized by its pyrazole core, which is known for its ability to interact with various biological targets. The presence of the chlorophenyl and phenyl groups enhances its lipophilicity, potentially improving its bioavailability.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain derivatives could inhibit these cytokines by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. In vitro evaluations revealed that several pyrazole compounds, including those related to this compound, exhibited significant activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4a | 0.22 | High |

| 5a | 0.25 | High |

| 7b | 0.20 | Very High |

3. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . One derivative demonstrated IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating promising anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways and cancer progression.

- Cytokine Modulation : The compound may modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation.

Case Studies

- Study on Anti-inflammatory Effects : A group synthesized a series of pyrazole derivatives and tested their effects on LPS-induced inflammation in BV-2 cells. The results indicated that certain compounds significantly reduced microglial activation and astrocyte proliferation in vivo .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and E. coli, showing that some compounds had potent bactericidal effects at low concentrations .

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-12-6-4-5-11(9-12)14-10-18-19(15(14)17)13-7-2-1-3-8-13/h1-10H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBGGHCMFRKDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC(=CC=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324388 | |

| Record name | 4-(3-chlorophenyl)-2-phenylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666079 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

324008-92-6 | |

| Record name | 4-(3-chlorophenyl)-2-phenylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.